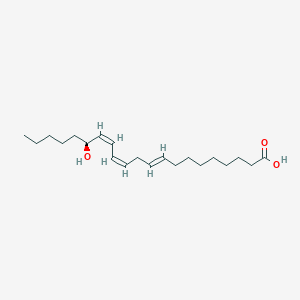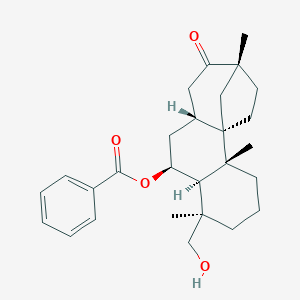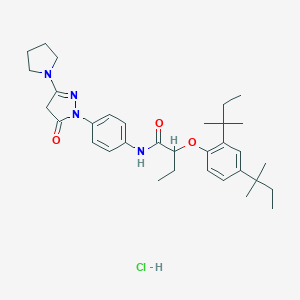
16-Hydroxyheneicosatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxyheneicosatrienoic acid (16-HHT) is a bioactive lipid mediator that is generated from arachidonic acid metabolism. It is a member of the hydroxyeicosatetraenoic acid (HETE) family of eicosanoids. 16-HHT has been shown to play an important role in various physiological and pathological processes, including inflammation, vascular biology, and cancer.
Wirkmechanismus
The exact mechanism of action of 16-Hydroxyheneicosatrienoic acid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to activate PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. Moreover, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 16-Hydroxyheneicosatrienoic acid in lab experiments include its availability and ease of synthesis. Additionally, this compound is a stable compound that can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that it is a potent bioactive lipid mediator that can have pleiotropic effects on cells. Therefore, it is important to carefully control the concentration of this compound used in experiments to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for research on 16-Hydroxyheneicosatrienoic acid. One area of interest is the development of novel therapeutic agents that target this compound signaling pathways. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Moreover, more research is needed to determine the role of this compound in other physiological processes, such as lipid metabolism and immune function.
Synthesemethoden
16-Hydroxyheneicosatrienoic acid is synthesized by the action of the enzyme 15-lipoxygenase (15-LOX) on arachidonic acid. 15-LOX is expressed in various tissues, including the liver, lung, and vascular endothelium. The enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then further metabolized to this compound.
Wissenschaftliche Forschungsanwendungen
16-Hydroxyheneicosatrienoic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress.
Eigenschaften
CAS-Nummer |
131426-25-0 |
|---|---|
Molekularformel |
C21H36O3 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(9E,12Z,14Z,16S)-16-hydroxyhenicosa-9,12,14-trienoic acid |
InChI |
InChI=1S/C21H36O3/c1-2-3-14-17-20(22)18-15-12-10-8-6-4-5-7-9-11-13-16-19-21(23)24/h4,6,10,12,15,18,20,22H,2-3,5,7-9,11,13-14,16-17,19H2,1H3,(H,23,24)/b6-4+,12-10-,18-15-/t20-/m0/s1 |
InChI-Schlüssel |
AVADUGBYWLGYJT-FZRYAELESA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C\C=C/C/C=C/CCCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCCCCCCCC(=O)O)O |
Synonyme |
16-HHTE 16-hydroxyheneicosatrienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)


